molecular formula C17H13F4NO3 B2818060 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-fluorobenzoate CAS No. 1794751-21-5

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-fluorobenzoate

Cat. No.: B2818060
CAS No.: 1794751-21-5
M. Wt: 355.289
InChI Key: SYNACWCUYKSUFV-UHFFFAOYSA-N
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Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C17H13F4NO3 and its molecular weight is 355.289. The purity is usually 95%.
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Scientific Research Applications

Efficient Reagent for Novel α-Ketoamide Derivatives Synthesis

A study utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of a novel series of α-ketoamide derivatives, showing its superiority in yield and purity over traditional methods. This approach facilitated the development of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, highlighting a synthetic route that could be applicable to the compound for creating novel bioactive molecules (El‐Faham et al., 2013).

Fluorescent Molecule Synthesis for Biomolecule Linking

Another research focused on synthesizing 2-amino substituted 6,7-dimethoxy-4-trifluoromethyl-quinolines from 2-oxo derivatives. These compounds were developed for potential applications in linking to biomolecules and biopolymers, showcasing their significant fluorescent properties suitable for biochemical applications (Stadlbauer et al., 2009).

O,N,O-Tridentate Ligands for Metal Complexes

Research on the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid led to the creation of 2-(2-ethoxy-carbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids. These compounds serve as new O,N,O-tridentate ligands capable of forming metal complexes, indicating potential applications in coordination chemistry and material science (Kudyakova et al., 2009).

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNACWCUYKSUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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